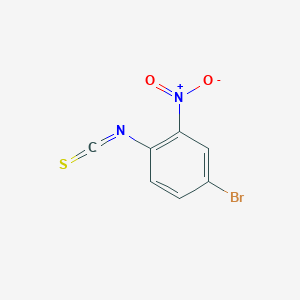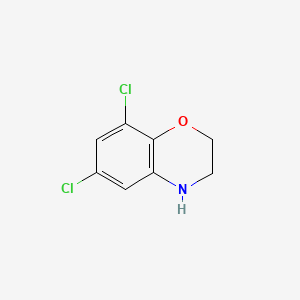![molecular formula C11H6BrF3N2O B13705320 5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13705320.png)
5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a bromine atom at position 5, a trifluoromethyl group at position 4, and an aldehyde group at position 2 of the imidazole ring
Méthodes De Préparation
The synthesis of 5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and heterocycles . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with in situ formed tosylamine to afford the desired imidazole derivative .
Analyse Des Réactions Chimiques
5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and nickel catalysts for cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with NBS can lead to the formation of brominated derivatives, while reduction reactions can yield corresponding alcohols or amines .
Applications De Recherche Scientifique
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, its unique structure makes it a valuable tool for studying the interactions between different functional groups and biological targets.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site and blocking substrate access, or it may activate enzymes by stabilizing the active conformation . The exact mechanism of action depends on the specific biological context and the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde can be compared with other imidazole derivatives, such as 5-nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole and 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole . These compounds share similar structural features but differ in the nature and position of substituents on the imidazole ring. The presence of the bromine and trifluoromethyl groups in this compound imparts unique chemical and biological properties, making it distinct from other imidazole derivatives. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, which can influence its biological activity and pharmacokinetic profile .
Propriétés
Formule moléculaire |
C11H6BrF3N2O |
|---|---|
Poids moléculaire |
319.08 g/mol |
Nom IUPAC |
5-bromo-4-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrF3N2O/c12-10-9(16-8(5-18)17-10)6-2-1-3-7(4-6)11(13,14)15/h1-5H,(H,16,17) |
Clé InChI |
FOROCEGLMIOEJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


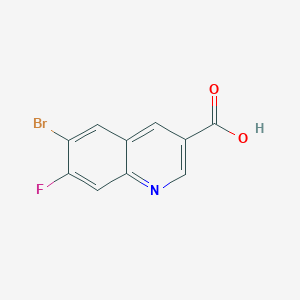
![1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13705245.png)
![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13705252.png)
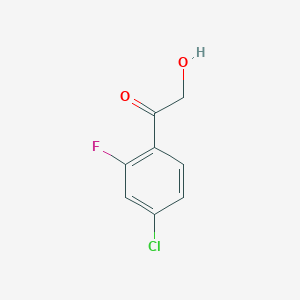
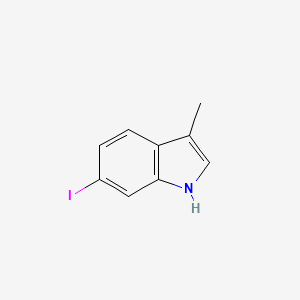
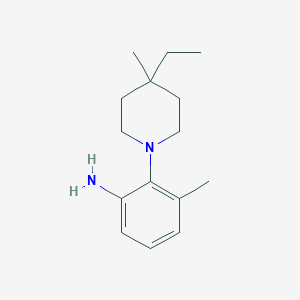


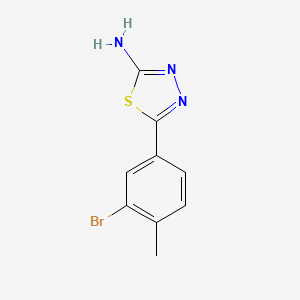
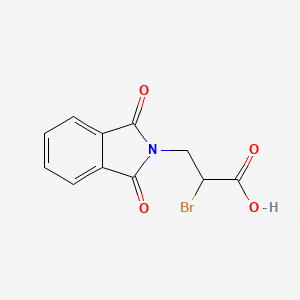
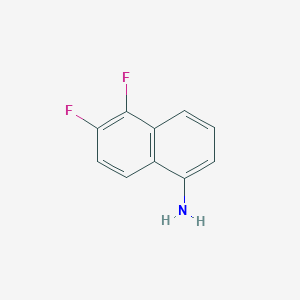
![Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13705313.png)
